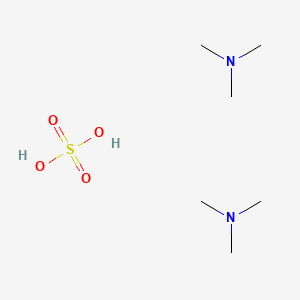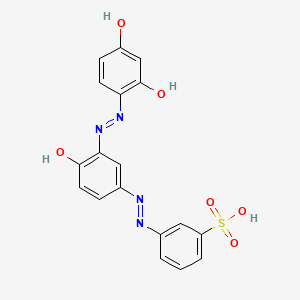
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid is an azo compound characterized by the presence of two azo groups (-N=N-) linking aromatic rings. Azo compounds are widely known for their vibrant colors and are extensively used as dyes in various industries. This particular compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid typically involves a diazo coupling reaction. The process begins with the diazotization of 2,4-dihydroxyaniline, followed by coupling with 4-hydroxybenzenesulphonic acid. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
Mecanismo De Acción
The mechanism of action of 3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid involves its interaction with biological molecules through its azo groups. The compound can undergo photoisomerization, changing its configuration upon exposure to light, which can affect its binding to molecular targets. This property is particularly useful in designing photoresponsive materials and drugs .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid
- 3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid is unique due to its dual azo groups, which enhance its color properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive behavior .
Propiedades
Número CAS |
94086-88-1 |
|---|---|
Fórmula molecular |
C18H14N4O6S |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
3-[[3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O6S/c23-13-5-6-15(18(25)10-13)21-22-16-9-12(4-7-17(16)24)20-19-11-2-1-3-14(8-11)29(26,27)28/h1-10,23-25H,(H,26,27,28) |
Clave InChI |
NBCDLQXSUBYGEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


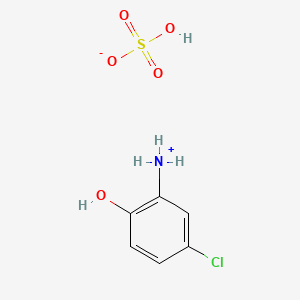
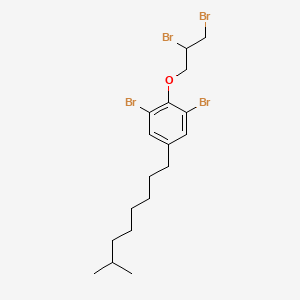

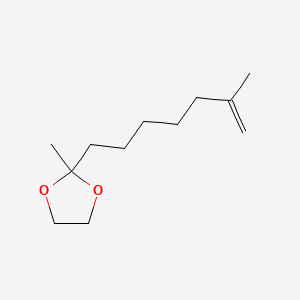



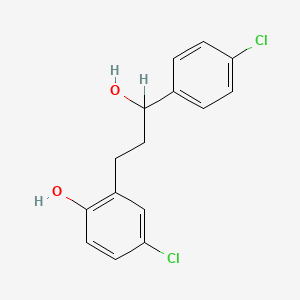
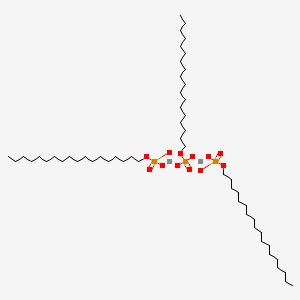
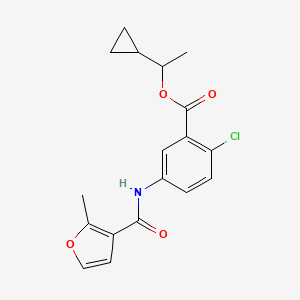
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
